![molecular formula C50H88N28O15 B601254 Capreomycin CAS No. 11003-38-6](/img/structure/B601254.png)
Capreomycin
Overview
Description
Capreomycin is an antibiotic primarily used in the treatment of tuberculosis, particularly in cases where the disease is resistant to other treatments. It is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. This compound is typically administered in combination with other antibiotics to enhance its efficacy .
Mechanism of Action
Target of Action
Capreomycin primarily targets the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria .
Mode of Action
It is thought to inhibit protein synthesis by binding to the70S ribosomal unit . Additionally, this compound binds to components in the bacterial cell, resulting in the production of abnormal proteins . These proteins are necessary for the bacteria’s survival, and the production of these abnormal proteins is ultimately fatal to the bacteria .
Biochemical Pathways
It is known that the drug interferes with protein synthesis, which is a vital process for bacterial survival . The production of abnormal proteins disrupts normal cellular functions, leading to bacterial death .
Pharmacokinetics
When a 1-g dose of this compound was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to the production of abnormal proteins . These abnormal proteins are detrimental to the bacteria’s survival, leading to bacterial death .
Action Environment
It is known that antibiotic resistance can be influenced by various environmental factors
Biochemical Analysis
Biochemical Properties
Capreomycin plays a crucial role in inhibiting protein synthesis in bacterial cells. It achieves this by binding to the 70S ribosomal unit, which is essential for protein translation. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are detrimental to bacterial survival. This compound interacts with several biomolecules, including the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA, which it inhibits . This inhibition is critical for its antibacterial activity.
Cellular Effects
This compound exerts significant effects on bacterial cells by disrupting their protein synthesis machinery. This disruption leads to the production of faulty proteins, which ultimately results in bacterial cell death. In addition to its effects on protein synthesis, this compound can also influence cell signaling pathways and gene expression. By binding to the ribosomal unit, this compound affects the overall cellular metabolism of the bacteria, leading to a decrease in their ability to proliferate and survive .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 70S ribosomal unit, specifically targeting the 16S rRNA component. This binding inhibits the normal function of the ribosome, preventing the proper translation of mRNA into functional proteins. The production of abnormal proteins is a direct consequence of this inhibition, which is fatal to the bacteria. Additionally, this compound’s interaction with the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA further disrupts the bacterial protein synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective over extended periods when stored under appropriate conditions. Its efficacy can diminish if exposed to unfavorable conditions such as extreme temperatures or prolonged exposure to light. Long-term studies have indicated that this compound can maintain its antibacterial activity for several months, provided it is stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals. At higher doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity. These adverse effects are particularly pronounced in animals with pre-existing renal conditions or those receiving prolonged treatment . It is crucial to carefully monitor and adjust dosages to minimize these toxic effects while maintaining therapeutic efficacy.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes various biochemical transformations. The metabolic pathways involved include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound. These metabolic processes can influence the drug’s efficacy and toxicity, as well as its interaction with other medications .
Transport and Distribution
This compound is transported and distributed within the body through the bloodstream. It is administered parenterally, as it is not absorbed significantly from the gastrointestinal tract. Once in the bloodstream, this compound is distributed to various tissues, including the lungs, where it exerts its antibacterial effects. The drug’s distribution is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Within bacterial cells, this compound localizes primarily to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The drug’s targeting signals and post-translational modifications facilitate its localization to the ribosomal units. This specific localization is essential for this compound’s antibacterial activity, as it ensures that the drug reaches its intended site of action within the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capreomycin is produced through fermentation using the bacterium Streptomyces capreolus. The fermentation process involves optimizing the medium and conditions to maximize yield. The seed culture is prepared by inoculating the slant culture or spore liquid of Streptomyces capreolus into a seed medium and cultivating it under specific conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation. The fermentation medium typically contains corn starch, soybean cake powder, ammonium sulfate, corn steep liquor, potassium dihydrogen phosphate, and sodium chloride. The fermentation process is carried out in fermenters with controlled temperature, pH, and aeration to ensure optimal growth and production .
Chemical Reactions Analysis
Types of Reactions: Capreomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound include modified derivatives with enhanced antibacterial properties or reduced side effects. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
Clinical Applications
Capreomycin is predominantly utilized in the following clinical contexts:
- Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) : It is classified as a second-line agent for MDR-TB when first-line treatments fail or are ineffective.
- Combination Therapy : this compound is often used in combination with other antibiotics to enhance treatment efficacy and reduce the likelihood of developing resistance .
Pharmacokinetics and Delivery Methods
Research has explored various delivery methods for this compound to optimize its pharmacokinetic profile:
- Inhalation Formulations : A study demonstrated that an inhaled dry powder formulation of this compound achieved rapid absorption and maintained therapeutic concentrations in lung tissue, significantly above the minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis .
Delivery Method | C_max (µg/mL) | Time to C_max (min) | Half-life (h) |
---|---|---|---|
Inhaled Dry Powder | 80 | 10 | 4.8 |
Intravenous Administration | Comparable | - | - |
- Physiologically Based Pharmacokinetic Models : These models have been developed to predict this compound's absorption, distribution, metabolism, and excretion characteristics, allowing for tailored dosing regimens based on individual patient variability .
Efficacy and Case Studies
Clinical studies have assessed this compound's efficacy compared to other injectable agents like amikacin and kanamycin. Findings indicate that while this compound is frequently used, it may not provide superior outcomes compared to alternatives:
- In a meta-analysis involving over 10,000 patients, this compound treatment was associated with lower cure rates and higher mortality compared to amikacin and streptomycin .
Drug Used | Cure Rate (%) | Mortality Rate (%) |
---|---|---|
This compound | 49 | 23 |
Amikacin | 62-69 | 8-13 |
Streptomycin | 62-69 | 8-13 |
Adverse Effects
While this compound is generally well-tolerated, it can lead to adverse drug reactions (ADRs), particularly when used in combination with other aminoglycosides. A study analyzing ADRs found that patients receiving this compound experienced significant rates of adverse effects, necessitating careful monitoring during treatment .
Comparison with Similar Compounds
- Viomycin
- Streptomycin
- Amikacin
- Kanamycin
Capreomycin’s unique properties and its role in treating multidrug-resistant tuberculosis make it a valuable compound in the field of antibiotics.
Biological Activity
Capreomycin is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, efficacy, resistance patterns, and clinical implications are critical areas of research due to the increasing prevalence of drug-resistant TB strains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its antibacterial effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It specifically disrupts the interaction between ribosomal proteins L12 and L10, essential components of the 50S ribosomal subunit. This interaction is crucial for recruiting initiation and elongation factors during translation, thus impairing protein synthesis .
Key Findings:
- This compound inhibits elongation factor G-dependent GTPase activity and ribosome-mediated protein synthesis .
- The bactericidal effect of this compound is diminished when protein synthesis is blocked, indicating that its efficacy relies heavily on its ability to inhibit protein synthesis .
Efficacy in Clinical Settings
This compound is classified as a second-line drug for MDR-TB treatment. However, its clinical efficacy has been questioned due to emerging resistance and suboptimal treatment outcomes compared to other injectable drugs.
Treatment Outcomes
A systematic review analyzed treatment outcomes for patients receiving this compound compared to other injectable agents. The results are summarized in the following table:
Treatment Group | Success Rate (%) | Death Rate (%) | Failure Rate (%) |
---|---|---|---|
This compound | 49 | 23 | 39 |
Kanamycin | 66 | 18 | 16 |
Amikacin | 72 | 14 | 14 |
Streptomycin | 69 | 18 | 13 |
The data indicates that patients treated with this compound had significantly lower success rates and higher mortality compared to those treated with kanamycin or amikacin .
Resistance Patterns
Resistance to this compound is a growing concern in the management of MDR-TB. Studies indicate that primary this compound resistance is common and associated with poor treatment outcomes. In a cohort study, this compound resistance was identified as an independent risk factor for unfavorable outcomes in MDR-TB patients .
Resistance Data:
- In a study involving XDR-TB isolates, approximately 90% were found to be resistant to this compound .
- Logistic regression analysis revealed that resistance to this compound significantly correlates with increased odds of treatment failure (OR 3.51) compared to susceptible cases .
Case Studies
Several case studies illustrate the challenges faced when using this compound in clinical practice:
-
Case Study: MDR-TB Patient
A patient with confirmed MDR-TB was treated with a regimen including this compound. Despite initial improvement, the patient developed resistance after three months, leading to treatment failure and subsequent death. -
Case Study: XDR-TB Treatment
In another instance involving an XDR-TB patient, this compound was part of a complex treatment regimen. The patient initially responded; however, resistance developed rapidly, necessitating a switch to alternative therapies.
Properties
CAS No. |
11003-38-6 |
---|---|
Molecular Formula |
C50H88N28O15 |
Molecular Weight |
1321.4 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |
InChI Key |
VCOPTHOUUNAYKQ-WBTCAYNUSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Appearance |
White to Off-White Solid |
Color/Form |
White solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |
Synonyms |
Capastat Capostatin Capreomicin Capromycin |
Origin of Product |
United States |
Q1: What is the primary mechanism of action of Capreomycin?
A1: this compound exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, this compound inhibits protein synthesis and ultimately leads to bacterial cell death.
Q2: Does this compound's activity depend on active protein synthesis in bacteria?
A2: Research suggests that this compound's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of this compound is significantly reduced. [] This finding further supports the understanding that this compound primarily acts by inhibiting protein synthesis.
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []
Q4: What are the structural components of this compound?
A4: this compound comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]
Q5: Have computational methods been used to study this compound's interactions with its target?
A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of this compound with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to this compound's activity.
Q6: How does methylation of ribosomal RNA affect this compound susceptibility?
A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in this compound susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to this compound. [, , ] This highlights the importance of rRNA methylation in mediating this compound's binding and inhibitory effects on the ribosome.
Q7: What are the challenges associated with the administration of this compound?
A7: this compound administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.
Q8: Are there ongoing efforts to develop alternative formulations for this compound delivery?
A8: Yes, research is underway to develop improved delivery methods for this compound, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of this compound. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.
Q9: What are the primary mechanisms of resistance to this compound in Mycobacterium tuberculosis?
A9: Resistance to this compound in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in this compound-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]
Q10: Does cross-resistance exist between this compound and other antituberculosis drugs?
A10: Yes, significant cross-resistance exists between this compound and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]
Q11: What are the main adverse effects associated with this compound treatment?
A11: this compound treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.
Q12: How does this compound affect electrolyte levels in the body?
A12: this compound treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.
Q13: Does the combination of this compound with other nephrotoxic drugs increase the risk of kidney damage?
A13: Yes, the concurrent use of this compound with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.
Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than this compound?
A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to this compound and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving this compound for cases where resistance or other factors preclude their use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.